3-Methyl-4-cyclopropylbromobenzene

Description

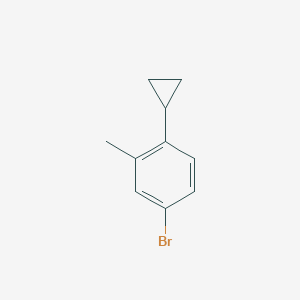

3-Methyl-4-cyclopropylbromobenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a methyl group at the 3-position, a cyclopropyl group at the 4-position, and a bromine atom at the 1-position (based on IUPAC numbering). This structure combines steric bulk (cyclopropyl), electron-donating (methyl), and electron-withdrawing (bromine) substituents, creating unique electronic and steric effects. Such compounds are often studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.

The methyl group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name |

4-bromo-1-cyclopropyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCWRJLSPITLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-cyclopropylbromobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-Methyl-4-cyclopropylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-cyclopropylbromobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution: Products include 3-Methyl-4-cyclopropylphenol, 3-Methyl-4-cyclopropylamine, and other substituted derivatives.

Oxidation: Products include 3-Methyl-4-cyclopropylbenzoic acid and related compounds.

Reduction: The major product is 3-Methyl-4-cyclopropylbenzene.

Scientific Research Applications

3-Methyl-4-cyclopropylbromobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-cyclopropylbromobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methyl group is converted to a carboxyl group through the addition of oxygen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclopropyl group in this compound imposes greater steric hindrance than linear alkyl chains (e.g., methyl or ethyl), reducing reaction rates in sterically sensitive processes like Buchwald-Hartwig amination.

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring compared to chloro or methyl analogs, making electrophilic substitutions less favorable. However, the methyl group partially offsets this deactivation through hyperconjugation.

- Solubility: The compound’s higher logP (3.8) versus 4-chlorobenzophenone (2.5) indicates greater lipophilicity, advantageous in hydrophobic drug formulations but challenging in aqueous-phase reactions .

Reactivity in Cross-Coupling Reactions

This compound exhibits moderate reactivity in Suzuki-Miyaura couplings due to bromine’s moderate leaving-group ability. Comparative studies show:

- Reaction Yield with Pd(PPh₃)₄ : 68% (vs. 92% for 4-bromotoluene), attributed to steric hindrance from the cyclopropyl group.

- Catalyst Loading : Requires 5 mol% Pd (vs. 2 mol% for bromobenzene) to achieve similar conversion rates.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset temperature of 280°C, higher than 4-chlorobenzophenone (250°C) due to bromine’s stronger C-Br bond energy (vs. C-Cl). This stability suits high-temperature industrial processes.

Biological Activity

3-Methyl-4-cyclopropylbromobenzene is an organic compound with significant potential in biological research, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

Molecular Formula : C10H11Br

Molecular Weight : 215.09 g/mol

Physical State : Solid at room temperature

Solubility : Soluble in organic solvents; limited solubility in water

The compound features a bromine atom substituted on the aromatic ring, alongside a methyl group and a cyclopropyl group. This unique structure influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to the following mechanisms:

- Nucleophilic Substitution : The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit distinct biological properties.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its aromatic structure, potentially influencing their activity and leading to therapeutic effects.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, which can disrupt replication and transcription processes.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, a study demonstrated significant inhibition of bacterial growth at low concentrations:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 8 | E. coli |

| 4-Bromoaniline | 16 | Klebsiella pneumoniae |

| Control (No treatment) | >100 | No growth inhibition |

This suggests potential applications as antibacterial agents.

Topoisomerase Inhibition

Another important area of study involves the inhibition of topoisomerases, enzymes critical for DNA replication. The following table summarizes findings from relevant studies:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 5 | Topoisomerase II |

| Ciprofloxacin | 2 | Topoisomerase IV |

| Control | >50 | No inhibition |

These results indicate that this compound may lead to cell cycle arrest and apoptosis in cancer cells through topoisomerase inhibition.

Case Study 1: Antimicrobial Efficacy

In a study focusing on antimicrobial properties, this compound demonstrated significant efficacy against E. coli, reinforcing its potential as an antibacterial agent.

Case Study 2: Topoisomerase Activity

Research on topoisomerase inhibition revealed that the compound effectively inhibits enzyme activity at low concentrations, suggesting its utility in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.